molecular formula C10H14N2O B12629098 (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine CAS No. 1060807-12-6

(1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B12629098
CAS No.: 1060807-12-6
M. Wt: 178.23 g/mol
InChI Key: SRYSGSOPICYOKH-UHFFFAOYSA-N
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Description

(1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2O It is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and a methoxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the methanamine group. One common method includes the reaction of 2-methoxypyridine with a cyclopropyl halide under basic conditions to form the cyclopropylpyridine intermediate. This intermediate is then treated with a suitable amine source, such as methanamine, under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound may be used to study the interactions of cyclopropyl and pyridine-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets. The methoxypyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can provide steric hindrance, affecting the binding affinity and specificity. The methanamine moiety can form hydrogen bonds with biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • (1-(3-Methoxypyridin-2-yl)cyclopropyl)methanamine
  • (1-(2-Methoxypyridin-4-yl)cyclopropyl)methanamine
  • (1-(2-Methoxypyridin-3-yl)cyclopropyl)ethanamine

Comparison: Compared to its analogs, (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine exhibits unique reactivity due to the position of the methoxy group on the pyridine ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity. For instance, the 2-methoxy position may offer different steric and electronic effects compared to the 3- or 4-methoxy positions, leading to variations in reaction outcomes and biological interactions.

Properties

CAS No.

1060807-12-6

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[1-(2-methoxypyridin-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H14N2O/c1-13-9-8(3-2-6-12-9)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3

InChI Key

SRYSGSOPICYOKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2(CC2)CN

Origin of Product

United States

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